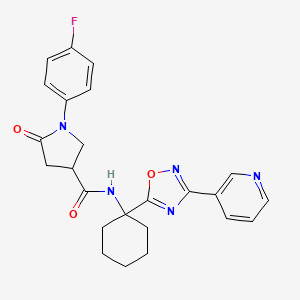

1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide

Description

1-(4-Fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core. Its structure includes a 1,2,4-oxadiazole ring substituted with a pyridin-3-yl group, connected via a cyclohexyl linker to the pyrrolidine nitrogen. This compound’s design integrates heterocyclic motifs (oxadiazole, pyridine) known for improving metabolic stability and target affinity in pharmaceuticals .

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxo-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O3/c25-18-6-8-19(9-7-18)30-15-17(13-20(30)31)22(32)28-24(10-2-1-3-11-24)23-27-21(29-33-23)16-5-4-12-26-14-16/h4-9,12,14,17H,1-3,10-11,13,15H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUJCDKONLVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the pyridinyl-oxadiazole moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrrolidine and oxadiazole moieties suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines, including glioblastoma and breast cancer models . The specific compound may share similar mechanisms of action due to structural similarities with known anticancer agents.

Anti-Diabetic Potential

Oxadiazole derivatives have also been explored for their anti-diabetic properties. In vivo studies using models like Drosophila melanogaster have demonstrated that certain oxadiazole compounds can lower glucose levels significantly, suggesting a potential role in managing diabetes . Given the structural components of the compound, it may possess similar bioactivity.

Antimicrobial Properties

The broad-spectrum antimicrobial activity of oxadiazoles has been documented in various studies. These compounds have shown efficacy against both bacterial and fungal pathogens. The incorporation of a pyridine ring in the structure may enhance its interaction with microbial targets, leading to increased potency .

Case Study 1: Anticancer Efficacy

In a study focusing on N-Aryl oxadiazoles, compounds similar to the one demonstrated significant growth inhibition against multiple cancer cell lines. For example, one derivative showed an inhibition percentage of 86.61% against SNB-19 cells . This highlights the potential of oxadiazole-containing compounds as effective anticancer agents.

Case Study 2: Anti-Diabetic Effects

Another study explored the anti-diabetic effects of synthesized oxadiazole derivatives. The results indicated that certain compounds significantly reduced glucose levels in genetically modified diabetic models. This suggests that the compound could be investigated further for its potential use in diabetes management .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared structurally and functionally with analogs (Table 1). Key differences lie in substituent groups, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Influence: The 1,2,4-oxadiazole in the target compound and improves metabolic stability compared to ester or amide bioisosteres . The pyridin-3-yl group enhances solubility via hydrogen bonding, whereas thiophen-3-yl (in ) lacks basicity, reducing aqueous solubility .

4-Fluorophenyl is a common pharmacophore for modulating electronic effects and bioavailability across analogs .

Bioactivity Trends: Limited direct bioactivity data exists in the provided evidence. However, structural analogs like and suggest that heterocyclic diversity influences target engagement. For instance, oxadiazole-containing compounds often exhibit kinase or protease inhibition .

Biological Activity

The compound 1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a fluorophenyl group , and a pyridine moiety , which contribute to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound binds to these targets, modulating their activity and influencing various biological pathways. The oxadiazole group is known for its ability to participate in hydrogen bonding, which may enhance binding affinity and specificity.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential for further development as anticancer agents .

- Enzyme Inhibition : The compound's structural components may allow it to act as an inhibitor of specific enzymes involved in cancer progression or other diseases. For example, studies on similar oxadiazole derivatives have demonstrated selective inhibition of carbonic anhydrases associated with cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(4-chlorophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | Chlorine instead of Fluorine | Lower anticancer activity | >10 |

| 1-(4-bromophenyl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide | Bromine instead of Fluorine | Comparable activity but less favorable pharmacokinetics | >8 |

The fluorinated derivative demonstrates enhanced biological activity due to its improved physicochemical properties compared to its chlorine and bromine analogs.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

- Cytotoxicity Studies : A study evaluating various oxadiazole derivatives found that certain modifications led to enhanced cytotoxicity against several cancer cell lines, including MCF-7 and A549. The most effective compounds had IC50 values ranging from 0.12 to 2.78 µM .

- Mechanistic Insights : Western blot analyses revealed that some oxadiazole derivatives increased p53 expression levels and activated apoptotic pathways in cancer cells, suggesting a mechanism through which these compounds exert their anticancer effects .

- Molecular Docking Studies : Computational studies have indicated strong interactions between the aromatic rings of oxadiazole derivatives and target proteins, supporting the hypothesis that structural modifications can significantly impact binding affinity and biological activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.